3-allyl-5,6-dimethyl-2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one
Description
The compound 3-allyl-5,6-dimethyl-2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one is a thieno[2,3-d]pyrimidin-4(3H)-one derivative characterized by:
- A fused bicyclic core of thiophene and pyrimidin-4(3H)-one.
- Substituents at positions 3 (allyl group), 5 and 6 (methyl groups), and position 2 (a thioether-linked 2-oxo-2-(thiophen-2-yl)ethyl moiety).
- Molecular formula: C₁₈H₁₇N₃O₂S₃ (based on structural analysis).
This scaffold is pharmacologically relevant due to its structural similarity to bioactive thienopyrimidines, which are known for kinase inhibition, antimicrobial, and anticancer activities . The presence of a thiophen-2-yl group in the substituent may enhance π-π stacking interactions in biological targets, while the allyl and thioether groups contribute to metabolic stability and solubility .
Properties
IUPAC Name |
5,6-dimethyl-2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S3/c1-4-7-19-16(21)14-10(2)11(3)24-15(14)18-17(19)23-9-12(20)13-6-5-8-22-13/h4-6,8H,1,7,9H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJPKPIBYFXCHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)C3=CC=CS3)CC=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-allyl-5,6-dimethyl-2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps. One common method starts with the preparation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the allyl and methyl groups. The thiophen-2-yl moiety is then attached through a thioether linkage. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Thioether Reactivity
The thioether (-S-) group undergoes nucleophilic displacement or oxidation under specific conditions:
*Reported for structurally similar compounds in , where oxidation of thioethers in thienopyrimidines proceeds efficiently.
Allyl Group Transformations
The allyl (-CH₂CH=CH₂) moiety participates in cycloadditions and cyclizations:
-
Example from : Allyl-substituted thieno[2,3-d]pyrimidines undergo RCM to form 8–12-membered phostams with catalytic Grubbs complexes.
Thiophene Functionalization
The thiophen-2-yl group undergoes electrophilic substitutions:
| Reaction Type | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Bromination | Br₂, FeBr₃, CH₂Cl₂ | 5-Bromo-thiophene derivative | 60–75 | |
| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃ | Biaryl-thienopyrimidine hybrids | 50–80 |
-
Patent highlights Suzuki couplings for introducing aryl groups to thiophene rings in related scaffolds.
Pyrimidinone Core Reactivity
The pyrimidin-4(3H)-one core participates in condensation and substitution reactions:
-
Example from : Thieno[2,3-d]pyrimidinones react with hydrazine derivatives to form hydrazonothiazoles.
Ketone Group Modifications
The 2-oxoethylthio group undergoes reductions and condensations:
| Reaction Type | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Reduction (Ketone → Alcohol) | NaBH₄, MeOH | Hydroxyethylthio derivative | 80–95 | |
| Condensation | NH₂NH₂, HCl, EtOH | Hydrazone derivatives | 75–90 |
Radical Cyclizations
The sulfur atoms facilitate radical-mediated transformations:
| Reaction Type | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Radical Cyclization | AIBN, Bu₃SnH, benzene, reflux | Fused bicyclic thienopyrimidines | 18–35 |
Scientific Research Applications
Antimicrobial Activity
Thienopyrimidine derivatives, including this compound, have demonstrated significant antimicrobial properties. Research indicates that they can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, studies have shown minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against various bacterial strains. This suggests potential applications in developing new antibiotics to combat resistant bacterial infections.
Anticancer Properties
The anticancer potential of thienopyrimidine derivatives is well-documented. Mechanisms of action include:
- Inhibition of Cell Proliferation : These compounds can induce apoptosis and halt the cell cycle in cancer cells.
- Targeting Specific Pathways : The compound may influence critical signaling pathways such as PI3K/Akt and MAPK, which are involved in cancer progression.
Research has indicated that compounds similar to this one exhibit cytotoxic effects on various cancer cell lines, providing a promising avenue for cancer treatment.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of thienopyrimidine derivatives. They may protect against neurodegenerative diseases by modulating cholinergic activity and reducing oxidative stress. This is particularly relevant for conditions like Alzheimer's disease, where inhibitors of acetylcholinesterase (AChE) are sought after for therapeutic development.
Antimicrobial Activity Study
In a study evaluating the antimicrobial efficacy of thienopyrimidine derivatives, researchers tested several compounds against a panel of bacterial strains. The results indicated that certain derivatives exhibited significant inhibitory effects, supporting their potential use in treating bacterial infections.
Anticancer Research
A series of experiments were conducted to assess the anticancer properties of thienopyrimidine derivatives. These studies demonstrated that these compounds could effectively inhibit the proliferation of cancer cells and induce apoptosis through various mechanisms.
Neuroprotection Studies
Investigations into the neuroprotective effects of thienopyrimidine derivatives revealed their ability to modulate cholinergic activity and reduce oxidative stress, suggesting their potential application in treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 3-allyl-5,6-dimethyl-2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, interference with DNA replication, or modulation of signaling pathways. Detailed studies are required to elucidate the exact mechanisms and molecular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-one derivatives exhibit diverse biological activities depending on substituent variations. Below is a comparative analysis of structurally analogous compounds:
Table 1: Structural and Functional Comparison of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives
Key Findings:
Morpholine-containing analogs (e.g., ) exhibit superior solubility due to polar heterocycles.
Bioactivity Trends :
- Allyl or ethyl groups at position 3 (common in ) enhance metabolic stability compared to unsubstituted derivatives.
- Thioether side chains with aromatic or heteroaromatic groups (e.g., thiophen-2-yl in the target compound) may improve target binding in kinase or antimicrobial assays .
Synthetic Accessibility: Yields for thieno[2,3-d]pyrimidin-4(3H)-ones range from 46% to 86% (e.g., ), with higher yields for derivatives with simpler substituents. The target compound’s synthesis likely follows similar protocols but may require additional steps for the thiophen-2-yl side chain.
Biological Activity
3-allyl-5,6-dimethyl-2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one is a synthetic compound that belongs to the class of thienopyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the fields of antiviral and antimicrobial research. This article reviews the existing literature on the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 3-allyl-5,6-dimethyl-2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one is C14H15N3O2S2. The structure features a thieno[2,3-d]pyrimidine core with various substituents that may influence its biological activity.
Antiviral Activity
Recent studies have highlighted the antiviral potential of thienopyrimidine derivatives. For instance, compounds similar to 3-allyl-5,6-dimethyl have shown efficacy against viruses such as HIV and HSV. In vitro assays demonstrated that certain derivatives exhibited IC50 values significantly lower than standard antiviral agents like acyclovir .
| Compound | Virus Targeted | IC50 (µM) | Reference |
|---|---|---|---|
| Thienopyrimidine Derivative A | HSV | 0.02 | |
| Thienopyrimidine Derivative B | HIV | 0.1 |
Antimicrobial Activity
Thienopyrimidine derivatives have also been evaluated for their antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves interference with bacterial folate biosynthesis by mimicking para-aminobenzoic acid (PABA), a substrate in the synthesis pathway .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Thienopyrimidine Derivative C | MRSA | 4 µg/mL | |
| Thienopyrimidine Derivative D | E. coli | 8 µg/mL |
The biological activity of 3-allyl-5,6-dimethyl derivatives can be attributed to their ability to interact with specific biological targets:
- Enzyme Inhibition : Many thienopyrimidine derivatives act as inhibitors of key enzymes involved in viral replication and bacterial metabolism.
- Folate Synthesis Interference : By mimicking natural substrates like PABA, these compounds can disrupt folate synthesis in bacteria, leading to bacteriostatic effects.
Case Studies
A notable case study involved the synthesis and evaluation of a series of thienopyrimidine derivatives for their antiviral properties against HSV and HIV. The study reported that modifications to the allyl group significantly enhanced antiviral potency compared to non-modified counterparts .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 3-allyl-5,6-dimethyl-2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one, and how can reaction yields be optimized?
- Methodology : A plausible route involves reductive amination for introducing the thioether moiety. For example, in analogous compounds, 2-mercaptoacetic acid reacts with intermediates like 6-(3-substituted N-benzylidene)-1,3-dimethyl pyrimidine-2,4-dione under reflux conditions in ethanol to form thiazolidinone derivatives . Optimize yields by controlling pH (~6.0) and using NaBH3CN as a reducing agent. For the thiophene-2-ylacetone moiety, employ Dess-Martin periodinane (DMP) for efficient oxidation of allyl alcohols to ketones (91% yield reported in similar systems) .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- Methodology :
- ¹H NMR : Look for characteristic signals:
- Allyl protons (δ 5.2–5.8 ppm, multiplet),
- Thiophene protons (δ 7.2–7.5 ppm),
- Methyl groups (δ 2.3–2.6 ppm) .
- IR : Peaks at ~1700 cm⁻¹ (C=O stretch of the pyrimidinone ring) and ~2550 cm⁻¹ (S-H stretch if intermediates are present) .
- Mass Spectrometry : Molecular ion peaks consistent with the molecular formula (C₁₈H₁₇N₃O₂S₃) and fragmentation patterns matching the allyl and thiophene substituents .
Q. What crystallization conditions are suitable for obtaining single crystals for X-ray diffraction analysis?
- Methodology : Use slow evaporation of a dichloromethane/methanol (3:1) solution at 298 K. Similar thieno[2,3-d]pyrimidinone derivatives crystallized in monoclinic systems with space group P2₁/c and achieved R factors <0.05, enabling precise structural determination .
Advanced Research Questions
Q. How does the thioether linkage [(2-oxo-2-(thiophen-2-yl)ethyl)thio] influence the compound’s bioactivity compared to other substituents?
- Methodology : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with alternative substituents (e.g., phenyl, alkyl). Evaluate biological activity (e.g., antimicrobial, enzyme inhibition) and correlate with electronic (Hammett σ values) or steric parameters. For example, in related thieno[2,3-d]pyrimidinones, thioether groups enhanced dihydrofolate reductase (DHFR) inhibition by 30% compared to ether linkages .
Q. What molecular docking strategies can predict the binding affinity of this compound to DHFR?
- Methodology :
Protein Preparation : Retrieve the DHFR crystal structure (PDB: 1U72) and remove water/ligands.
Ligand Optimization : Generate 3D conformers of the compound using DFT (B3LYP/6-31G*).
Docking : Use AutoDock Vina with a grid box centered on the active site (coordinates: x=15.4, y=2.1, z=20.8). Compare binding scores with methotrexate (control).
Q. How can contradictory data on antimicrobial activity be resolved in structure-activity studies?
- Methodology :
- Standardize Assays : Use CLSI guidelines for MIC determination against E. coli (ATCC 25922) and S. aureus (ATCC 29213).
- Control Variables : Account for differences in bacterial strain susceptibility, solvent effects (DMSO vs. aqueous), and compound purity. For example, in thieno[2,3-d]pyrimidinones, discrepancies in MIC values (±2 µg/mL) were traced to variations in inoculum size .
Q. What strategies mitigate oxidative degradation of the thiophene ring during storage or biological assays?
- Methodology :
- Stabilization : Store compounds under inert gas (N₂/Ar) at –20°C in amber vials.
- Antioxidant Additives : Include 0.1% BHT in DMSO stock solutions.
- Degradation Monitoring : Use HPLC-PDA to track thiophene oxidation products (retention time shifts ~1.2 min) .
Methodological Notes
- Synthetic Optimization : Prioritize DMP over CAN for oxidations due to higher efficiency (>90% yield) .
- Data Contradictions : Address variability in biological assays by repeating experiments with triplicate technical replicates and reporting mean ± SEM.
- Advanced Characterization : Combine X-ray crystallography with DFT calculations to validate electronic properties (e.g., HOMO-LUMO gaps) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
